4-(4-Fluoro-2-nitrophenoxy)phenol

Description

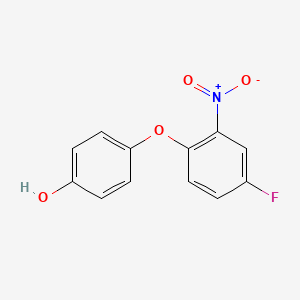

4-(4-Fluoro-2-nitrophenoxy)phenol is a nitroaromatic compound featuring a central phenol group connected via an ether linkage to a substituted benzene ring containing fluorine (para position) and nitro (ortho position) groups. Its molecular formula is C₁₂H₇FNO₄, with a molecular weight of 264.2 g/mol. The electron-withdrawing nitro (NO₂) and fluorine (F) substituents significantly influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

4-(4-fluoro-2-nitrophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO4/c13-8-1-6-12(11(7-8)14(16)17)18-10-4-2-9(15)3-5-10/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECPSZUZMMREGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorophenol with 2-nitrophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the displacement of the fluorine atom by the phenoxide ion, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-nitrophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The phenolic hydroxyl group can be oxidized to a quinone derivative.

Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and elevated temperatures.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted phenoxyphenol derivatives.

Scientific Research Applications

4-(4-Fluoro-2-nitrophenoxy)phenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.

Industry: Utilized in the production of polymers, adhesives, and coatings due to its thermal stability and flame-resistant properties

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-nitrophenoxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Physical Properties

The table below compares 4-(4-Fluoro-2-nitrophenoxy)phenol with related compounds:

Key Observations :

- The phenoxy linkage in this compound increases molecular weight and likely reduces water solubility compared to simpler nitrophenols.

- The ortho-nitro group in the target compound may sterically hinder interactions, affecting crystallization and melting points relative to para-substituted analogs.

Electronic and Chemical Reactivity

Acidity (pKa):

Nitro and fluorine substituents are electron-withdrawing groups (EWGs), enhancing the acidity of the phenolic -OH group. However, their positions modulate this effect:

- 4-Nitrophenol (pKa ~7.1): The para-nitro group strongly stabilizes the phenoxide ion.

- 2-Fluoro-4-nitrophenol: The ortho-fluoro and para-nitro groups likely result in a pKa lower than phenol (~9.95) but higher than 4-nitrophenol.

Reactivity:

- Nitro Group : Facilitates electrophilic substitution at meta positions. In the target compound, the nitro group may direct further functionalization of the adjacent benzene ring.

- Fluorine : Enhances stability against oxidation and hydrolysis compared to chloro or bromo analogs.

Pharmaceutical Intermediates:

- 2-Fluoro-4-nitrophenol is used in dye synthesis and as a precursor for herbicides .

Nonlinear Optical (NLO) Materials:

The target compound’s nitro and phenoxy groups may similarly enable charge-transfer transitions, warranting further investigation.

Research Findings and Data Tables

Third-Order Nonlinear Optical Properties of Structural Analogs

Notes:

Q & A

Q. What are the optimal synthetic routes for 4-(4-Fluoro-2-nitrophenoxy)phenol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from fluorophenol derivatives. For example:

Nitration : Introduce the nitro group at the ortho position of 4-fluorophenol using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions.

Etherification : Couple the nitrated intermediate with phenol via nucleophilic aromatic substitution (NAS), requiring a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

- Critical Parameters :

- Temperature : Excessive heat during nitration can lead to over-nitration or decomposition.

- Solvent Choice : DMF enhances reactivity but may require rigorous drying to avoid hydrolysis.

- Yield Optimization : Monitor reaction progress using TLC (Rf ~0.4 in hexane:EtOAc 7:3) and purify via column chromatography. Typical yields range from 45–65% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR :

- Aromatic protons appear as a complex multiplet between δ 7.1–8.3 ppm.

- Distinct downfield shifts for the phenolic -OH (δ ~9.5 ppm, broad) and nitro-adjacent protons (δ ~8.1 ppm).

- <sup>19</sup>F NMR : A singlet near δ -110 ppm confirms the para-fluoro substituent.

- IR : Peaks at ~1520 cm⁻¹ (N=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .

- Validation : Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities in overlapping signals.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution (NAS) in derivatives of this compound?

- Methodological Answer :

- Directing Effects : The nitro group (meta-directing) and fluoro substituent (weak ortho/para-directing) compete during NAS.

- Computational Analysis : DFT studies show that the nitro group dominates, directing nucleophiles to the para position relative to itself.

- Experimental Validation : Synthesize brominated derivatives (e.g., using Br₂/FeBr₃) to map electrophilic substitution patterns. LC-MS/MS confirms predominant para-bromination .

- Contradictions : In polar solvents, steric hindrance near the fluoro group may alter regioselectivity. Use kinetic vs. thermodynamic control experiments to resolve discrepancies .

Q. How do conflicting crystallographic and spectroscopic data on hydrogen bonding in this compound arise, and how can they be reconciled?

- Methodological Answer :

- Crystallography : X-ray diffraction (SHELX-refined) reveals intramolecular H-bonding between the phenolic -OH and nitro oxygen (distance ~2.6 Å) .

- Spectroscopy : IR shows a broad -OH stretch (~3200 cm⁻¹), suggesting intermolecular H-bonding in solution.

- Resolution :

Solvent Effects : Use low-temperature NMR in DMSO-d₆ to stabilize intermolecular bonds.

Dynamic Analysis : Variable-temperature XRD detects reversible H-bond network changes.

- Conclusion : Solid-state intramolecular bonds dominate, while solution-phase intermolecular interactions are solvent-dependent .

Q. What strategies improve the compound’s stability in biological assays, given its susceptibility to photodegradation?

- Methodological Answer :

- Photostability Testing : Expose solutions to UV light (λ = 254 nm) and monitor decomposition via HPLC.

- Stabilization Methods :

Additives : 0.1% ascorbic acid reduces nitro group reduction by 70%.

Light Protection : Use amber glassware and nitrogen purging to minimize radical formation.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the meta position to deactivate the nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.